molecular formula C17H16F2N4O2S B2536836 1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 1448053-65-3

1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No.: B2536836
CAS No.: 1448053-65-3
M. Wt: 378.4
InChI Key: GDBLZRXHBODKFO-UHFFFAOYSA-N
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Description

This compound features a 2,5-difluorophenyl group attached to a methanesulfonamide moiety, which is further linked via an ethyl chain to a pyridin-2-yl-substituted pyrazole ring. Its design emphasizes balanced lipophilicity and electronic properties conferred by fluorine atoms and heterocyclic systems.

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O2S/c18-14-4-5-15(19)13(11-14)12-26(24,25)21-8-10-23-9-6-17(22-23)16-3-1-2-7-20-16/h1-7,9,11,21H,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBLZRXHBODKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2)CCNS(=O)(=O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,5-Difluorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C18_{18}H19_{19}F2_{2}N5_{5}O2_{2}S
  • Molecular Weight : 418.46 g/mol

This compound features a difluorophenyl group, a pyridinyl moiety, and a pyrazolyl unit, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide group is known to inhibit certain enzymes by mimicking natural substrates, thereby blocking active sites and disrupting essential biological processes. This mechanism is similar to that observed in other sulfonamide derivatives, which have shown effectiveness in antimicrobial and anticancer applications .

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related pyrazole derivatives have demonstrated low micromolar GI50 values against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines. The most potent derivatives induced apoptosis through the activation of caspase pathways and the cleavage of poly(ADP-ribose) polymerase (PARP) .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineGI50 (µM)
Compound AK5625.0 ± 1.8
Compound BMV4-116.5 ± 1.3
Compound CMCF-73.5 ± 1.2

Case Studies

A recent study focused on the synthesis and evaluation of various pyrazole derivatives highlighted the importance of the difluorophenyl group in enhancing biological activity. The study reported that modifications to the pyridine and pyrazole rings significantly influenced the antiproliferative activity against cancer cell lines .

In another case, structural modifications led to enhanced selectivity towards specific kinases involved in cancer progression, suggesting that fine-tuning the molecular structure could yield compounds with improved efficacy and reduced side effects .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Therapeutic Potential: The indazole-containing 19FF and 19G () are linked to anticancer applications, implying the target compound’s pyridine-pyrazole system may target similar pathways .

Q & A

Q. What are the critical steps in synthesizing 1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide, and how can reaction conditions be optimized?

Synthesis involves multi-step organic reactions, including:

  • Pyrazole ring formation : Cyclocondensation of hydrazines with diketones or β-keto esters under acidic conditions .
  • Sulfonamide coupling : Reaction of methanesulfonyl chloride with a secondary amine intermediate. Temperature control (<40°C) minimizes side reactions .
  • Purification : Thin-layer chromatography (TLC) and column chromatography are essential for monitoring intermediates and isolating the final product (>95% purity) .

Q. Key Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for pyrazole formation.
  • Catalysts : Palladium-based catalysts improve coupling efficiency in heterocyclic systems .

Q. How can the structural integrity of this compound be validated during synthesis?

  • Analytical Methods :
    • NMR spectroscopy : Confirm substitution patterns (e.g., ¹⁹F NMR for difluorophenyl groups ).
    • Mass spectrometry (HRMS) : Verify molecular weight (expected ~435 g/mol) and fragmentation patterns .
    • X-ray crystallography : Resolve crystal structure to confirm stereochemistry (if applicable) .

Q. What are the primary physicochemical properties influencing its solubility and stability?

  • Lipophilicity : LogP ~2.8 (predicted), indicating moderate membrane permeability .
  • Solubility : Poor aqueous solubility (<0.1 mg/mL); DMSO or ethanol is recommended for in vitro assays .
  • Stability : Susceptible to hydrolysis under strongly acidic/basic conditions; store at -20°C in inert atmospheres .

Advanced Research Questions

Q. How do structural modifications to the pyridine or pyrazole rings affect biological activity?

Structure-Activity Relationship (SAR) Insights :

  • Pyridine substitution : Electron-withdrawing groups (e.g., fluorine) enhance binding to targets like kinase enzymes .
  • Pyrazole N-alkylation : Methyl/ethyl groups at the pyrazole N1 position improve metabolic stability but reduce solubility .

Q. Experimental Design :

  • Analog synthesis : Replace pyridin-2-yl with pyridin-3-yl or pyridin-4-yl to evaluate positional effects on target engagement .
  • Biological assays : Use enzyme inhibition assays (e.g., IC₅₀ determination) and cellular viability tests (e.g., MTT assay) .

Q. What methodologies are recommended for resolving contradictions in biological activity data across studies?

  • Troubleshooting Framework :
    • Assay validation : Confirm target specificity using knockout cell lines or competitive binding assays .
    • Batch variability : Re-synthesize compounds and compare purity via HPLC .
    • Pharmacokinetic profiling : Assess bioavailability differences in animal models (e.g., plasma half-life, tissue distribution) .

Q. How can computational tools predict interactions between this compound and biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., JAK2) or GPCRs .
  • QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with activity .
  • MD simulations : Simulate binding stability over 100 ns to identify critical hydrogen bonds .

Methodological Recommendations

  • In vivo testing : Use xenograft models to evaluate antitumor efficacy .
  • Toxicology : Conduct Ames tests and hepatotoxicity screening in primary hepatocytes .
  • Data interpretation : Apply Hill slopes to assess cooperativity in dose-response curves .

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